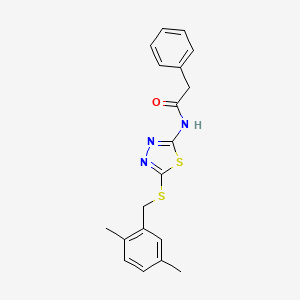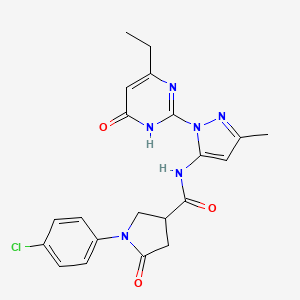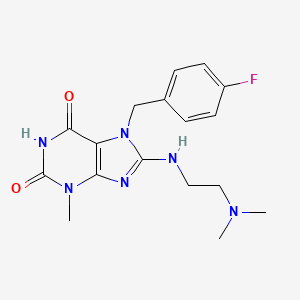
8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21FN6O2 and its molecular weight is 360.393. The purity is usually 95%.
BenchChem offers high-quality 8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic Activity and Anticancer Applications
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, incorporating a similar structure to the chemical , has demonstrated potent cytotoxic activity against various cancer cell lines. The introduction of a dimethylaminoethyl group in these compounds has shown to significantly enhance their growth inhibitory properties, with some derivatives exhibiting IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma (LLC), and human Jurkat leukemia cell lines. This suggests the potential for the development of novel anticancer agents based on modifications of this purine dione structure (Deady et al., 2003).
Neurodegenerative Disease Treatment
A study on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, related to the compound in focus, has revealed their efficacy as multitarget drugs for neurodegenerative diseases. These compounds demonstrated potent dual-target-directed antagonistic activities at A1/A2A adenosine receptors and inhibited monoamine oxidases (MAO), highlighting their potential for symptomatic as well as disease-modifying treatments of neurodegenerative diseases. This indicates a promising application of the chemical structure in developing treatments for conditions such as Alzheimer's and Parkinson's diseases (Brunschweiger et al., 2014).
Antimicrobial Applications
Derivatives of 3-methyl-7-(4-fluorobenzyl)-1H-purine-2,6-dione have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds with dimethylaminoethyl groups have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests the potential of such derivatives in developing new antimicrobial agents (Ghorab et al., 2017).
Sensor Applications
Studies on the photophysical characteristics of derivatives similar to the compound have explored their applications as sensors. The introduction of dimethylaminoethyl groups in these compounds has been shown to impact their fluorescent intensity in response to changes in pH and the presence of metal ions, indicating their potential use in fluorescent sensor applications (Staneva et al., 2020).
Propriétés
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O2/c1-22(2)9-8-19-16-20-14-13(15(25)21-17(26)23(14)3)24(16)10-11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,20)(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMKQIPDVATTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

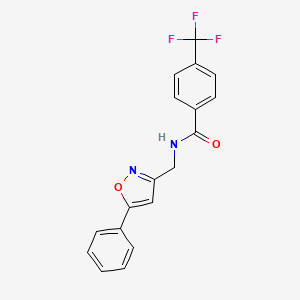
![(3-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2726134.png)
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726137.png)

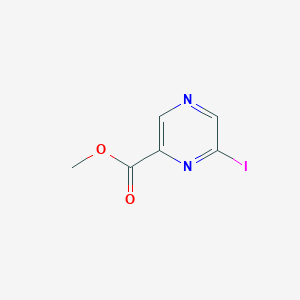

![2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2726141.png)
![5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide](/img/structure/B2726145.png)
![(6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2726148.png)
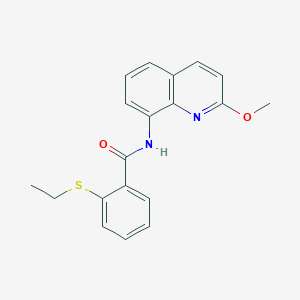
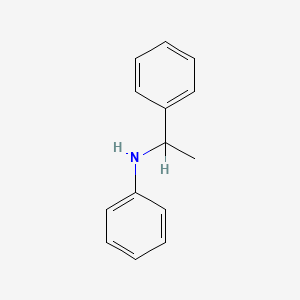
![[(2,6-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2726152.png)
